b-L-Rhamnopyranosyl nitromethane
Overview
Description
B-L-Rhamnopyranosyl nitromethane is a useful research compound. Its molecular formula is C7H13NO6 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds such as emodin rhamnoside derivatives have shown strong anti-proliferative activities on various human cancer cell lines .
Mode of Action
Emodin rhamnoside derivatives have been found to induce cellular apoptosis in hepg2 and ovcar-3 cells in the early growth stage . This suggests that b-L-Rhamnopyranosyl nitromethane might interact with its targets in a similar manner, leading to changes such as decreased cell proliferation and induced apoptosis.
Biochemical Pathways
Emodin rhamnoside derivatives have been found to decrease mitochondrial transmembrane potential and up-regulate the expression of cell apoptosis factors in a concentration- and time-dependent manner . This suggests that this compound might affect similar pathways, leading to downstream effects such as apoptosis induction.
Pharmacokinetics
It can be analyzed using various analytical techniques, such as high-performance liquid chromatography (hplc) and gas chromatography-mass spectrometry (gc-ms) . These techniques can be used to quantify the amount of this compound in a sample and to confirm its chemical structure, which could provide insights into its pharmacokinetic properties.
Result of Action
Related compounds have been found to inhibit the growth and proliferation of hepg2 cells through the pathway of apoptosis induction . This suggests that this compound might have similar effects.
Action Environment
It is known that the chemical structure of this compound makes it a potential candidate for various applications in different fields of research and industry . This suggests that its action might be influenced by factors such as the presence of other chemicals, temperature, pH, and light exposure.
Biochemical Analysis
Biochemical Properties
b-L-Rhamnopyranosyl nitromethane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases and glycosidases, influencing their activity. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and altering mitochondrial transmembrane potential . This compound’s impact on gene expression and cellular metabolism makes it a valuable tool for studying cellular processes and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific enzymes, altering their activity and leading to downstream effects on cellular processes. For instance, it has been shown to inhibit certain proteases, thereby affecting protein degradation and turnover . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage effects of this compound is essential for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can be metabolized by glycosidases, leading to the production of rhamnose and nitromethane . These metabolic pathways are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of this compound is essential for developing targeted therapeutic strategies and optimizing its efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Properties
IUPAC Name |
(2S,3R,4R,5R,6R)-2-methyl-6-(nitromethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO6/c1-3-5(9)7(11)6(10)4(14-3)2-8(12)13/h3-7,9-11H,2H2,1H3/t3-,4+,5-,6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKASWJUVZZNJIX-MLKOFDEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)C[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.